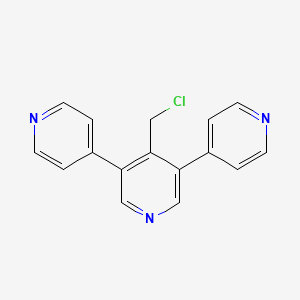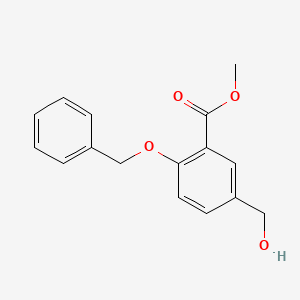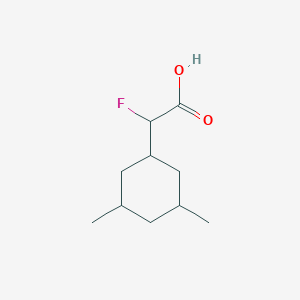
2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid is an organic compound that features a cyclohexane ring substituted with two methyl groups and a fluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific reagents to facilitate the desired chemical transformations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the cyclohexane ring.
Applications De Recherche Scientifique
2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluoroacetic acid moiety can inhibit certain enzymes, affecting metabolic processes. The cyclohexane ring structure may also play a role in the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dimethylcyclohexyl)-2-chloroacetic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(3,5-Dimethylcyclohexyl)-2-bromoacetic acid: Similar structure but with a bromine atom instead of a fluorine atom.
2-(3,5-Dimethylcyclohexyl)-2-iodoacetic acid: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluoro group in 2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid imparts unique chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chlorine, bromine, and iodine counterparts.
Propriétés
Formule moléculaire |
C10H17FO2 |
|---|---|
Poids moléculaire |
188.24 g/mol |
Nom IUPAC |
2-(3,5-dimethylcyclohexyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H17FO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h6-9H,3-5H2,1-2H3,(H,12,13) |
Clé InChI |
INDOWNYHOSMNLF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)C(C(=O)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


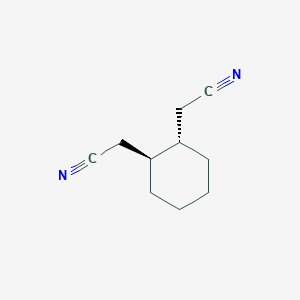
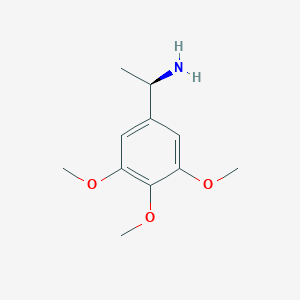
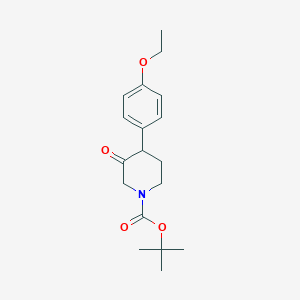
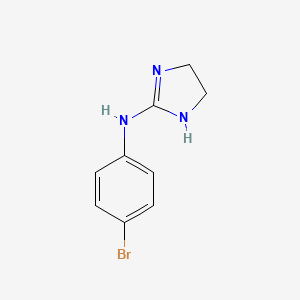
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)
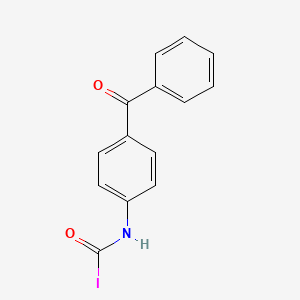
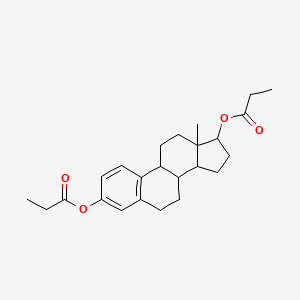
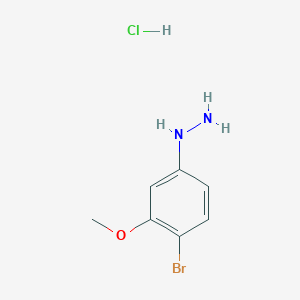
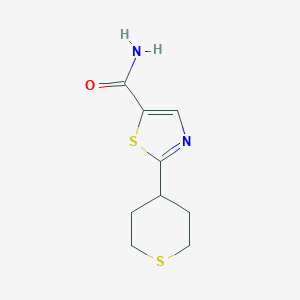
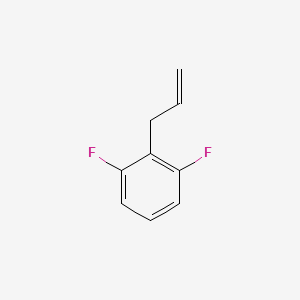
![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)

